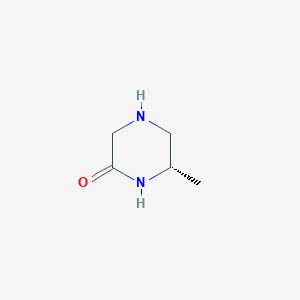

2-Piperidinone, 6-methyl-, (6S)-

Description

Significance of Piperidinone Heterocycles in Synthetic Chemistry

Piperidine (B6355638) and its derivatives, including piperidinones, are among the most prevalent heterocyclic motifs found in pharmaceuticals and naturally occurring alkaloids. nih.govwikipedia.orgnih.gov The piperidinone core, a cyclic amide or lactam, is a key structural element in a wide array of biologically active compounds. google.comnih.gov The development of efficient methods for the synthesis of substituted piperidines and piperidinones is, therefore, a critical task in modern organic and medicinal chemistry. nih.govacs.org These heterocycles serve as important intermediates in the synthesis of more complex molecules, including those with potential therapeutic applications. nih.govresearchgate.net

Stereochemical Importance of the (6S)-Configuration

The presence of a chiral center, a carbon atom attached to four different groups, gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. The absolute configuration of these stereocenters is of paramount importance in medicinal chemistry, as different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities. nih.govdrugtargetreview.com In some cases, one enantiomer may be therapeutic while the other is inactive or even harmful. drugtargetreview.com

The (6S)-configuration of 6-methyl-2-piperidinone dictates a specific three-dimensional orientation of the methyl group. This defined stereochemistry is crucial as it can direct the approach of reagents in subsequent chemical transformations, a concept known as asymmetric induction. This allows for the stereoselective synthesis of new chiral centers within the molecule, a fundamental goal in the preparation of enantiomerically pure compounds. nih.govlibretexts.org The ability to reliably control stereochemistry is essential for the development of safe and effective chiral drugs. rsc.org

Overview of Research Trajectories for Chiral Lactam Systems

Research into chiral lactams, such as (6S)-6-methyl-2-piperidinone, is a vibrant and evolving field. researchgate.netrsc.org Current investigations are focused on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient and stereoselective ways to synthesize chiral lactams. This includes the use of asymmetric catalysis, biocatalysis, and the development of novel cyclization strategies. rsc.orgrsc.org

Application as Chiral Auxiliaries and Scaffolds: Chiral lactams are widely used as starting materials for the synthesis of complex target molecules. Their rigid cyclic structure and defined stereochemistry make them ideal for controlling the stereochemical outcome of reactions.

Exploration of Biological Activity: Researchers are actively exploring the biological properties of new and existing chiral lactam derivatives. This includes screening for potential applications as pharmaceuticals, agrochemicals, and other bioactive agents. nih.govnih.gov

Computational and Spectroscopic Studies: Advanced computational and spectroscopic techniques, such as circular dichroism, are being employed to gain a deeper understanding of the structure, conformation, and electronic properties of chiral lactams. nih.gov This knowledge is invaluable for predicting their reactivity and designing new synthetic applications.

The continued exploration of chiral lactam systems like (6S)-6-methyl-2-piperidinone promises to yield new and powerful tools for synthetic chemists, ultimately contributing to the development of novel and improved medicines and materials.

Detailed Research Findings

Recent studies have highlighted the synthetic utility of chiral 2,3-dihydropyridinones, which are closely related to (6S)-6-methyl-2-piperidinone and can be readily prepared through asymmetric reactions. rsc.org These intermediates have been shown to be versatile building blocks for the construction of a variety of polyfunctional piperidine-based compounds. rsc.org For instance, the 6-methyl group can be functionalized through alkylation and acylation reactions, providing access to a range of chiral multi-substituted piperidine derivatives. rsc.org

Furthermore, the oxidative cleavage of these chiral dihydropyridinones offers an efficient pathway to enantiomerically pure β-amino acids, which can then be cyclized to form chiral β-lactam derivatives. rsc.org This demonstrates the role of the initial chiral center in guiding the formation of subsequent stereocenters.

Below is a table summarizing key data for (6S)-6-Methyl-2-Piperidinone and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (6S)-6-Methyl-2-Piperidinone | C6H11NO | 113.16 | 4775-98-8 (racemic) |

| Piperidin-2-one | C5H9NO | 99.13 | 675-20-7 |

| 1-Methyl-2-piperidinone | C6H11NO | 113.16 | 931-20-4 |

Note: The CAS number for the racemic mixture of 6-methyl-2-piperidinone is provided. The specific CAS number for the (6S)-enantiomer may differ.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMMAKUHNMSONL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6s 6 Methyl 2 Piperidinone and Its Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure or enriched compounds, avoiding the need for resolution of racemic mixtures. For (6S)-6-methyl-2-piperidinone, these methods are crucial for establishing the desired stereochemistry at the C6 position.

Chiral Pool Strategies

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. numberanalytics.comyoutube.comresearchgate.net This approach directly translates the inherent chirality of the starting material to the target molecule, often simplifying the synthetic sequence.

Carbohydrates, such as D-glucose, represent a rich source of chiral starting materials for the synthesis of a wide array of complex molecules. numberanalytics.comnih.gov Their polyhydroxylated and stereochemically defined nature makes them ideal precursors for compounds like (6S)-6-methyl-2-piperidinone. The synthesis can involve a series of transformations that modify the carbohydrate backbone, introduce the necessary nitrogen atom, and ultimately form the piperidinone ring. For instance, a synthetic route might involve the selective protection and deoxygenation of certain hydroxyl groups, conversion of a primary alcohol to an amino group, and subsequent intramolecular cyclization to yield the desired lactam. The stereochemistry at the C6 position of the piperidinone is directly derived from the stereocenters present in the parent carbohydrate.

A study details the stereospecific synthesis of methyl 2-amino-2-deoxy-(6S)-deuterio-α,β-d-glucopyranoside, showcasing the manipulation of glucose derivatives to control stereochemistry at the C6 position. nih.gov While not directly yielding the target piperidinone, the principles of stereochemical control are transferable.

Chiral epoxides are versatile building blocks in asymmetric synthesis due to their propensity to undergo regioselective and stereospecific ring-opening reactions. (S)-epichlorohydrin, a commercially available chiral epoxide, can serve as a precursor for (6S)-6-methyl-2-piperidinone. The synthesis would typically involve the ring-opening of the epoxide with a suitable nucleophile that introduces the remaining carbon atoms of the piperidinone ring. Subsequent functional group manipulations, including the introduction of the nitrogen atom and cyclization, would lead to the target molecule. The stereochemistry of the final product is dictated by the stereocenter of the starting epoxide. The preparation of new chiral piperidine (B6355638) epoxides has been reported, highlighting the utility of this class of compounds in synthesis. documentsdelivered.com

Amino acids, being another readily available source of chirality, can be employed as templates to direct the stereochemical outcome of a synthesis. nih.govyoutube.comrsc.org L-amino acids, in particular, can be used to synthesize (S)-configured piperidinones. nih.gov For example, a synthesis could commence with an L-amino acid where the side chain is elaborated to form the carbon backbone of the piperidinone. The amino group of the starting amino acid would become the nitrogen atom of the lactam ring. Intramolecular cyclization would then furnish the desired (6S)-6-methyl-2-piperidinone. This strategy has been successfully applied to the synthesis of various piperidine derivatives, including those with carboxylic acid functionalities. nih.gov A facile chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine demonstrates the use of an amino acid to create a chiral heterocyclic structure. thieme-connect.de

Chiral Auxiliary Control and Catalytic Asymmetric Reactions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be rendered asymmetric through the use of chiral catalysts or by attaching a chiral auxiliary to one of the reactants. nih.govrsc.org In the context of synthesizing (6S)-6-methyl-2-piperidinone derivatives, an asymmetric [4+2] cycloaddition could involve the reaction of a diene with a dienophile containing a nitrogen substituent. scilit.comresearchgate.net A chiral Lewis acid catalyst can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to the formation of one enantiomer of the cycloadduct in excess. mpg.demdpi.commdpi.com Subsequent transformations of the resulting cycloadduct would then yield the target piperidinone. This approach offers a high degree of control over the stereochemistry and can be applied to a wide range of substrates. nih.gov

| Reaction Type | Key Features | Stereochemical Control | Example Precursors |

| Chiral Pool (Carbohydrate) | Utilizes naturally occurring chiral carbohydrates. | Inherent chirality of the starting material. | D-glucose nih.govnih.govorgsyn.org |

| Chiral Pool (Epoxide) | Employs enantiopure epoxides. | Stereospecific ring-opening. | (S)-epichlorohydrin documentsdelivered.com |

| Chiral Pool (Amino Acid) | Uses natural amino acids as chiral templates. | Chirality transferred from the amino acid. | L-Alanine, L-Phenylalanine nih.govthieme-connect.de |

| Asymmetric Diels-Alder | [4+2] cycloaddition with chiral control. | Chiral catalyst or auxiliary. | Dienes and nitrogen-containing dienophiles scilit.comresearchgate.net |

Asymmetric Vinylogous Mannich Reactions

The asymmetric vinylogous Mannich reaction (VMR) stands out as a powerful method for the enantioselective synthesis of chiral 2-substituted-6-methyl-2,3-dihydropyridinones. These intermediates are readily converted to the target (6S)-6-Methyl-2-Piperidinone. In a notable application of this reaction, 1,3-bis-trimethysilyl enol ether is reacted with an imine derived from ethyl glyoxylate (B1226380) and a chiral amine. The resulting dihydropyridinone can then be subjected to reduction to afford the saturated piperidinone ring. The stereochemistry at the C6 position is controlled by the chiral auxiliary used in the formation of the imine.

This methodology offers a versatile entry point to a range of polyfunctional piperidine-based compounds. The 6-methyl group of the resulting dihydropyridinones can be further functionalized through alkylation and acylation reactions, demonstrating the synthetic utility of the VMR products.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Features |

| 1,3-bis-trimethysilyl enol ether | Imine from ethyl glyoxylate and chiral amine | Lewis Acid | Chiral 2-substituted-6-methyl-2,3-dihydropyridinone | High enantioselectivity, versatile intermediate |

Phosphine-Catalyzed Asymmetric Annulation

Phosphine-catalyzed asymmetric [4+2] annulation reactions have emerged as a significant strategy for the synthesis of tetrahydropyridines, which are direct precursors to piperidinones. nih.govresearchgate.net This method typically involves the reaction of an allene (B1206475), such as ethyl α-methylallenoate, with an imine in the presence of a chiral phosphine (B1218219) catalyst. orgsyn.org The reaction proceeds through a zwitterionic intermediate, leading to the formation of a tetrasubstituted tetrahydropyridine (B1245486). orgsyn.org Subsequent reduction of the double bond within the tetrahydropyridine ring yields the desired piperidinone structure.

The enantioselectivity of this annulation is dependent on the structure of the chiral phosphine catalyst employed. For instance, C2-symmetric chiral phosphepines have been shown to be effective catalysts for this transformation, providing access to a variety of functionalized piperidine derivatives with high stereoselectivity. researchgate.net While this method has been successfully applied to the synthesis of various piperidine-containing natural products, its application to substrates bearing a simple methyl group at the allene terminus to directly yield 6-methyl-2-piperidinone derivatives continues to be an area of interest. orgsyn.org

| Allene Component | Imine Component | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| Ethyl α-methylallenoate | N-tosylimine | Chiral Phosphepine | Tetrasubstituted tetrahydropyridine | High | Excellent |

| α-Substituted allenoates | Aromatic imines | (R)-P1 (Gladiali's phosphepine) | Functionalized tetrahydropyridines | Quantitative | Excellent |

Gold-Catalyzed Cyclization Approaches

Gold catalysis has become a powerful tool for the intramolecular cyclization of various functional groups, offering a mild and efficient pathway to heterocyclic systems. nih.govnih.govamanote.com For the synthesis of 6-substituted-2-piperidinones, gold-catalyzed intramolecular hydroamination or cyclization of amino-alkynes presents a plausible and attractive strategy. uiowa.eduuiowa.edu In a hypothetical approach, a suitably substituted δ-amino alkyne could undergo a gold-catalyzed intramolecular cyclization. The gold(I) or gold(III) catalyst would activate the alkyne functionality, rendering it susceptible to nucleophilic attack by the tethered amine group.

This 6-endo-dig cyclization would lead to the formation of an endocyclic enamine, which upon tautomerization and subsequent reduction, would yield the (6S)-6-Methyl-2-Piperidinone. The stereochemistry at the 6-position would be predetermined by the chirality of the starting amino-alkyne substrate. The efficiency and regioselectivity of such gold-catalyzed cyclizations are well-documented for the synthesis of other nitrogen heterocycles. beilstein-journals.orgcore.ac.uk

| Substrate | Catalyst | Reaction Type | Product | Key Features |

| δ-Amino alkyne | AuCl or AuCl3 | 6-endo-dig Intramolecular Hydroamination | 6-Methyl-2,3,4,5-tetrahydropyridine | Mild reaction conditions, high atom economy |

| Alkynyl amide | Au catalyst | Intramolecular Cyclization | Pyridyl-substituted lactam | C-C bond formation |

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been extensively applied to the formation of piperidinone rings. nih.gov A prominent example is the palladium-catalyzed asymmetric 6-endo cyclization of dienamides. nih.govsigmaaldrich.com In this approach, a dienamide substrate, activated by an N-p-toluenesulfonyl group and a C-3 ester substituent, undergoes cyclization in the presence of a palladium catalyst and a chiral ligand to furnish chiral 2-piperidinone compounds with various C-6 substituents. nih.govsigmaaldrich.com

Another innovative strategy involves the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones, leading to highly decorated 3-hydroxy-2-piperidinone carboxamides. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to functionalize the piperidinone scaffold. mdpi.comnih.govrsc.org For instance, after the initial ring formation, aryl or other functional groups can be introduced at specific positions on the piperidinone ring through well-established cross-coupling protocols.

| Substrate | Catalyst System | Reaction Type | Product |

| Dienamide | Pd catalyst + Chiral ligand | Asymmetric 6-endo cyclization | Chiral C-6 substituted 2-piperidinone |

| Bridged δ-lactam-γ-lactone | Palladium catalyst | Deconstructive aminolysis | 3-Hydroxy-2-piperidinone carboxamide |

| Unsaturated Amino Alcohols | Palladium(II) catalyst | Wacker-Type Cyclization | Heterocyclic compounds |

Core Piperidinone Ring Formation Strategies

Intramolecular Cyclization Reactions

Lactam Formation from Acyclic Amino Carboxylates

The intramolecular cyclization of an acyclic amino carboxylate, also known as lactamization, is a fundamental and direct method for the synthesis of lactams, including (6S)-6-Methyl-2-Piperidinone. wikipedia.orgbyjus.com This reaction involves the formation of an amide bond between the amine and carboxylic acid (or its ester derivative) functionalities within the same molecule. wikipedia.org The precursor for (6S)-6-Methyl-2-Piperidinone would be a derivative of 5-aminohexanoic acid where the amine is at the 5-position and the stereocenter is at the chiral carbon bearing the methyl group.

The cyclization is typically promoted by coupling reagents or by thermal condensation, often with the removal of water or an alcohol. byjus.com For instance, the methyl or ethyl ester of (5S)-5-aminohexanoic acid can be heated to induce intramolecular aminolysis, leading to the formation of the six-membered δ-lactam ring. organic-chemistry.org The efficiency of this lactamization can be influenced by the reaction conditions and the nature of the activating group on the carboxylate. rsc.org This approach is attractive due to the directness of the ring-forming step from a linear precursor with the desired stereochemistry already installed. organic-chemistry.orgmdpi.com

| Precursor | Reaction Condition | Product | Key Features |

| (5S)-5-aminohexanoic acid methyl ester | Heat | (6S)-6-Methyl-2-Piperidinone | Direct cyclization, good atom economy |

| (5S)-5-aminohexanoic acid | Coupling reagent (e.g., HATU, PyAOP) | (6S)-6-Methyl-2-Piperidinone | Mild conditions, high efficiency |

Rearrangement Reactions

Rearrangement reactions provide powerful and often elegant routes to complex structures by reorganizing the carbon skeleton or functional groups of a molecule.

The Beckmann rearrangement is a classic and widely used reaction in organic chemistry for converting an oxime into an amide. derpharmachemica.com When applied to a cyclic ketoxime, the reaction results in a ring expansion to produce a lactam. For instance, the oxime of cyclopentanone (B42830) can be rearranged to form a 2-piperidinone. This reaction is of significant industrial importance, most notably in the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. nih.gov

The reaction is typically catalyzed by strong acids (e.g., sulfuric acid, polyphosphoric acid) or other reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). derpharmachemica.comnih.gov The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. This migration results in the formation of a nitrilium ion, which is then attacked by water, and after tautomerization, yields the final lactam product.

The stereospecificity of the migration is a key feature. For the synthesis of a substituted piperidinone like (6S)-6-methyl-2-piperidinone, one would start with a chiral 2-methylcyclopentanone. The corresponding oxime can exist as two geometric isomers (E/Z). The group anti to the hydroxyl group is the one that migrates, so controlling the oxime geometry is crucial for achieving regioselectivity in the rearrangement.

Table 3: Selected Reagents for Beckmann Rearrangement

| Reagent/Catalyst | Typical Conditions | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | nih.gov |

| Thionyl Chloride (SOCl₂) | Anhydrous solvent (e.g., dioxane) at room temperature | derpharmachemica.com |

| p-Toluenesulfonyl Chloride (TsCl) | In the presence of a base (e.g., NaOH) | derpharmachemica.com |

| Sulfone Iminium Fluoride (SIF) Reagents | Mild conditions, rapid reaction | rsc.orgnih.gov |

The aza-Achmatowicz rearrangement is a powerful and highly effective method for the synthesis of functionalized piperidinones. researchgate.net This reaction involves the oxidative rearrangement of a furfurylamine (B118560) derivative to a 6-hydroxy-2,3-dihydro-1H-pyridin-2-one (a dihydropyridinone), which is a direct precursor to piperidinones. researchgate.netrsc.org This method is particularly valuable because furan-containing starting materials can be derived from renewable biomass sources.

The reaction is typically carried out using an oxidizing agent. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS). The choice of oxidant and reaction conditions can be crucial to suppress the formation of undesired side products, such as pyridines. ru.nl More recently, biocatalytic versions using enzymes like unspecific peroxygenase (UPO) have been developed, offering milder and greener reaction conditions. rsc.org

A key advantage of the aza-Achmatowicz reaction is its applicability to asymmetric synthesis. By starting with an enantiomerically pure furfurylamine, it is possible to produce chiral piperidinones. nih.govru.nl This strategy has been successfully employed in the total synthesis of various alkaloids. The resulting dihydropyridinone products are versatile intermediates that can be further functionalized, for example, through N-acyliminium ion chemistry or reduction, to access a wide array of substituted piperidines. nih.govrsc.org

Cyclization of N-Sulfonyldienamides

The rhodium-catalyzed reaction of N-sulfonyl 1,2,3-triazoles provides an advanced method for generating N-sulfonylated nitrogen heterocycles. While not a direct cyclization of a pre-formed N-sulfonyldienamide, this methodology proceeds through a related and highly reactive intermediate: an azavinyl carbene. These carbenes, stabilized by the sulfonyl group, are versatile intermediates for constructing cyclic systems. nih.gov

This process involves the gentle heating of an N-sulfonyl 1,2,3-triazole in the presence of a rhodium(II) catalyst. The triazole extrudes N₂ to form a rhodium-associated azavinyl carbene. This reactive species can then participate in various transformations. For example, it can react with an olefin in a formal [3+2] cycloaddition to produce cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov

By designing a precursor that tethers the olefin to the triazole, an intramolecular cyclization can be achieved. This would involve the azavinyl carbene reacting with the tethered double bond to form a new ring. The N-sulfonyl group is critical for modulating the reactivity of the carbene intermediate and can serve as a protecting group that can be removed later in the synthetic sequence. This catalytic approach represents a modern and efficient strategy for accessing complex nitrogen-containing rings under controlled conditions. nih.gov

Stereoselective Functionalization and Derivatization

The ability to control the stereochemical outcome of reactions involving the (6S)-6-methyl-2-piperidinone scaffold is crucial for its application in asymmetric synthesis. The following subsections outline several powerful strategies for its stereoselective modification.

Diastereoselective Reduction Strategies

The reduction of derivatives of (6S)-6-methyl-2-piperidinone, particularly N-acyliminium ions formed from related dihydropyridone precursors, offers a powerful method for controlling the stereochemistry at other positions on the piperidine ring. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of the product. For instance, the reduction of an iminium ion intermediate can lead to either cis or trans disubstituted piperidines.

One common strategy involves the use of complex metal hydrides. For example, triacetoxyborohydride (B8407120) reduction of an iminium ion tends to favor the formation of the cis-2,6-disubstituted piperidine. Conversely, reduction with triethylsilane in the presence of trifluoroacetic acid (TFA) or a Lewis acid-catalyzed reduction with lithium aluminum hydride can establish the trans relationship between the substituents at the C-2 and C-6 positions. google.com These methods provide access to a diverse array of stereochemically defined piperidine derivatives.

A different approach to achieving diastereoselective reduction involves an interrupted dearomative reduction of pyridinium (B92312) salts. This strategy has been successfully employed to transform planar chalcone-based pyridinium salts into structurally complex bridged piperidines with complete regio- and diastereoselectivity. rsc.org The use of sodium borohydride (B1222165) under mild conditions makes this an accessible method for generating intricate piperidine frameworks. rsc.org

Alkylation and Acylation of the 6-Methyl Group

The methyl group at the C-6 position of the piperidinone ring can be conveniently functionalized through alkylation and acylation reactions. rsc.org This is typically achieved by generating an enolate at the C-6 position, which can then react with various electrophiles. This approach provides an efficient route to a wide range of chiral multi-substituted piperidine-based compounds. rsc.org

For this functionalization to be effective, the nitrogen of the lactam is often protected. The protected (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-one, for example, can be alkylated at the C-6 position using a strong base like s-butyllithium (s-BuLi) to generate the enolate, followed by the addition of an alkylating agent. This process can yield diastereomeric products that are separable by chromatography. The diastereomeric ratio is influenced by the reaction conditions and the nature of the protecting group.

| Reactant | Base | Electrophile | Product(s) | Diastereomeric Ratio |

| (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-one | s-BuLi | Methyl iodide | (3S,6R)- and (3S,6S)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)-3-methylpiperidin-2-one | 1:2.5 |

Table 1: Example of diastereoselective alkylation of a protected 6-methyl-2-piperidinone derivative.

Oxidative Cleavage for β-Amino Acid Synthesis

Chiral 2-substituted-6-methyl-2,3-dihydropyridinones, which are closely related to (6S)-6-methyl-2-piperidinone, serve as valuable precursors for the enantioselective synthesis of β-amino acids. rsc.orgnih.gov The synthetic strategy involves the oxidative cleavage of the dihydropyridinone ring.

This transformation is typically carried out in a one-pot procedure using an oxidizing agent such as sodium periodate (B1199274) (NaIO₄), followed by treatment with a base. nih.govresearchgate.net The reaction proceeds with the cleavage of the endocyclic double bond, leading to the formation of the corresponding β-amino acid, often in quantitative yield as determined by ¹H NMR. nih.govresearchgate.net This method is noted for its broad scope, as the starting dihydropyridones are readily accessible. nih.govresearchgate.net The resulting β-amino acids can be further cyclized to produce chiral β-lactam derivatives. nih.gov

| Starting Material | Reagents | Product |

| Chiral 2-substituted-6-methyl-2,3-dihydropyridinone | 1. NaIO₄ 2. Base | Chiral β-amino acid |

Table 2: General scheme for the oxidative cleavage of dihydropyridinones.

Stereoselective Epimerization Techniques

The stereocenter at the α-position to the nitrogen in piperidine derivatives, including lactams like (6S)-6-methyl-2-piperidinone, can be susceptible to epimerization. Modern photocatalytic methods offer a means to achieve diastereoselective epimerization, often leading to the thermodynamically more stable isomer.

Visible light-mediated epimerization using a thiyl radical catalyst can facilitate a reversible hydrogen atom transfer (HAT) at the α-amino position. nih.gov This technique has been successfully applied to piperidines and lactams, demonstrating high diastereoselectivity. nih.gov The reaction conditions, including the choice of thiol and solvent, can be optimized to achieve high yields and selectivity. While this method has been demonstrated on various piperidine and morpholine (B109124) systems, the principle is applicable to chiral 6-substituted-2-piperidinones. The process can potentially lead to racemization if the targeted stereocenter is the only one present, or to the formation of a diastereomer if other stereocenters are present in the molecule. nih.gov

Introduction of Functional Groups via Iodination

Further functionalization of the piperidinone ring can be achieved through iodination. Specifically, selective iodination at the C-5 position of 2-substituted-6-methyl-2,3-dihydropyridinone derivatives allows for the introduction of additional functional groups at this position. rsc.org This electrophilic substitution reaction expands the synthetic utility of the (6S)-6-methyl-2-piperidinone scaffold, enabling the construction of more complex, polyfunctional piperidine-based compounds. rsc.org The iodinated intermediate can then participate in various cross-coupling reactions, further diversifying the accessible molecular architecture.

The α-position to a carbonyl group is also amenable to iodination. The use of molecular iodine or potassium iodide with an oxidizing agent in an appropriate solvent can lead to α-iodination of the carbonyl compound. For instance, using potassium iodide and sodium nitrite (B80452) in an acidic medium provides an environmentally friendly method for α-iodination.

| Substrate | Reagents | Position of Iodination |

| 2-substituted-6-methyl-2,3-dihydropyridinone | N-Iodosuccinimide (NIS) | C-5 |

| Aryl methyl ketones | KI/NaNO₂/H₂SO₄ in aq. EtOH | Methyl group |

Table 3: Examples of iodination reactions on related structures.

Mechanistic Investigations and Reaction Pathways

Catalytic Reaction Pathways

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of (6S)-6-methyl-2-piperidinone and related structures often employs metal-based or organocatalytic systems.

Metal catalysts are frequently used to facilitate the cyclization step in the synthesis of heterocyclic compounds. For example, gold-catalyzed reactions of 2-alkynyl-phenylamines with α,β-enones can lead to the formation of C-3-alkyl-indoles through sequential cyclization/alkylation reactions. researchgate.net

Organophotocatalysis has also emerged as a powerful tool. A [1+2+3] strategy for the one-step synthesis of 2-piperidinones involves the visible-light-induced single-electron oxidation of an alkene. nih.gov The resulting radical cation is trapped by ammonia, followed by a radical addition to an acrylate (B77674) and subsequent intramolecular lactamization to form the piperidinone ring. nih.gov

Palladium-catalyzed decarboxylation is a key transformation in various synthetic sequences. It is often employed in cross-coupling reactions and can be part of a cascade process. For example, palladium(II)-catalyzed decarboxylative methods have been developed for the synthesis of aryl ketones. researchgate.net

A notable application is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA). nih.gov This reaction can generate enantioenriched products from racemic starting materials. The mechanism involves the formation of a palladium-carboxylate ion pair, followed by a palladium-assisted decarboxylation step. nih.gov This generates an enolate that can undergo stereoselective alkylation. While the direct application to (6S)-6-methyl-2-piperidinone is not specified, this methodology is relevant for creating stereocenters in related structures.

In some syntheses, a Pd(0)-mediated deallylative decarboxylation is used to generate enantiomerically enriched β-amino ketones, which are precursors to substituted piperidinones. mun.ca Furthermore, palladium catalysts are used in decarboxylative reactions of vinyloxazolidine-2,4-diones to generate aza-π-allylpalladium species in situ, which can then react with other partners to form complex heterocyclic structures. rsc.org

Understanding Diastereoselectivity and Enantioselectivity

The stereochemical outcome of a reaction is a critical consideration in the synthesis of chiral molecules like (6S)-6-methyl-2-piperidinone. Both diastereoselectivity and enantioselectivity play pivotal roles in establishing the desired three-dimensional arrangement of atoms.

The synthesis of 2,6-disubstituted piperidines often involves cyclization reactions where the stereochemistry can be controlled. nih.gov The relative orientation of the substituents at the C2 and C6 positions determines whether the product is a cis or trans diastereomer. This stereocontrol can be achieved through various strategies, including the use of chiral auxiliaries, substrate control, or catalyst control. For example, in the reduction of an iminium ion intermediate, the approach of the reducing agent can be directed by existing stereocenters in the molecule or by the chiral environment created by a catalyst. jetir.org

In the context of asymmetric phase-transfer catalysis, enantioselectivity is achieved by using a chiral, non-racemic phase-transfer catalyst. nih.govresearchgate.net These catalysts are often derived from readily available chiral sources, such as cinchona alkaloids. nih.gov The chiral catalyst forms a tight ion pair with the prochiral enolate, creating a chiral environment that directs the approach of the electrophile. nih.gov This leads to the preferential formation of one enantiomer over the other.

The degree of enantioselectivity is dependent on several factors:

Catalyst Structure: The structure of the chiral catalyst is paramount. Modifications to the catalyst's backbone and substituents can significantly impact the steric and electronic environment of the ion pair, thereby influencing the enantiomeric excess (ee) of the product.

Reaction Conditions: Temperature, solvent, and the nature of the base can all affect the tightness of the ion pair and the transition state energies, which in turn influences the enantioselectivity.

Substrate and Electrophile: The structure of the substrate and the electrophile also play a role in the stereochemical outcome.

For the synthesis of (6S)-6-methyl-2-piperidinone, an enantioselective strategy could involve the asymmetric alkylation of a pre-existing piperidinone ring or an asymmetric cyclization of a prochiral precursor under phase-transfer conditions. For example, the enantioselective alkylation of a 2-piperidinone enolate with a methylating agent using a chiral phase-transfer catalyst could, in principle, lead to the desired (S)-enantiomer. The choice of a pseudoenantiomeric catalyst could potentially afford the (R)-enantiomer. nih.gov

The table below summarizes hypothetical data for an enantioselective alkylation to produce a 6-alkyl-2-piperidinone, illustrating the influence of the chiral phase-transfer catalyst on the enantiomeric excess.

| Entry | Chiral Phase-Transfer Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-Catalyst A | Toluene | 0 | 85 | 92 (S) |

| 2 | (S)-Catalyst A | Toluene | 0 | 83 | 90 (R) |

| 3 | (R)-Catalyst B | Dichloromethane | -20 | 90 | 95 (S) |

| 4 | (S)-Catalyst B | Dichloromethane | -20 | 88 | 94 (R) |

This table is illustrative and based on general principles of asymmetric phase-transfer catalysis.

In a diastereoselective context, if a chiral center is already present in the molecule, a non-chiral phase-transfer catalyst can still influence the stereochemical outcome of a subsequent reaction by affecting the conformation of the reactive intermediate. researchgate.net However, for creating a new stereocenter with high enantioselectivity in a prochiral molecule, a chiral catalyst is essential.

Theoretical and Computational Studies

Quantum Mechanical Investigations

Quantum mechanical calculations offer a fundamental understanding of the molecular properties and reactivity of (6S)-6-methyl-2-piperidinone. These studies are crucial for mapping potential energy surfaces and exploring the electronic characteristics that govern its chemical transformations.

Energy Surface Mapping for Reaction Pathways

The exploration of reaction pathways for molecules like (6S)-6-methyl-2-piperidinone is critical for predicting their reactivity and designing synthetic routes. While specific energy surface mapping studies for this exact compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. For instance, in the broader context of lactam ring formation, computational studies have been employed to understand the regioselectivity of enzymatic C-H amidation, which can lead to the formation of δ-lactams. nih.gov These studies calculate the energy barriers for different hydrogen abstraction pathways, thereby predicting the most likely reaction outcome. nih.gov Similar ab initio mapping of potential energy surfaces has been successfully applied to other reaction types, providing insights into reaction mechanisms and product distributions.

Electronic Structure Theory Applications

The application of electronic structure theory is fundamental to understanding the intrinsic properties of (6S)-6-methyl-2-piperidinone. While specific studies dedicated solely to the electronic structure of this chiral piperidinone are not readily found, the principles are widely applied to related heterocyclic systems. These theoretical approaches can elucidate the distribution of electrons within the molecule, identify the nature of chemical bonds, and predict spectroscopic properties. For example, studies on related piperidine (B6355638) derivatives utilize computational methods to understand how substituents affect the electronic environment of the ring. rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry for studying medium-sized organic molecules like (6S)-6-methyl-2-piperidinone. It provides a balance between accuracy and computational cost, making it ideal for elucidating reaction mechanisms, analyzing molecular conformations, and determining the structures of transition states.

Elucidating Reaction Mechanisms

DFT calculations are instrumental in unraveling the intricate details of reaction mechanisms. For instance, DFT studies on the insertion of cyclic amidines into cyclopropanones have provided deep mechanistic insights, revealing the formation of intermediates and the energetic barriers for subsequent steps. acs.org In the context of forming substituted piperidinones, DFT has been used to study copper-catalyzed tandem arylation-cyclization reactions, comparing the free energy profiles of different possible mechanistic routes. beilstein-journals.org These studies help in understanding the step-by-step process of bond formation and breaking.

A proposed reaction pathway for the synthesis of 6-methylpiperidin-2-one (B167070) from biomass-derived sources has also been a subject of interest, highlighting the importance of understanding the underlying reaction steps for sustainable chemical production. researchgate.net

Molecular Conformation and Stability Analysis

The three-dimensional structure of (6S)-6-methyl-2-piperidinone is crucial for its biological activity and chemical reactivity. DFT calculations are widely used to determine the most stable conformations of molecules. For related piperidine systems, DFT has been employed to analyze the conformational preferences of substituents on the ring. nih.gov These studies often involve optimizing the geometry of different possible conformers and comparing their relative energies to identify the most stable arrangement. While a specific conformational analysis of (6S)-6-methyl-2-piperidinone is not detailed in the available literature, the methodologies applied to other chiral piperidine scaffolds are directly applicable. thieme-connect.com

Transition State Analysis

Identifying and characterizing transition states is a cornerstone of understanding reaction kinetics and mechanisms. DFT calculations allow for the localization of transition state structures and the calculation of their energies, which correspond to the activation barriers of reactions. For example, in the DFT study of the reaction between amidines and cyclopropanones, the transition state for the initial attack was located, and its energy was calculated to be 14 kcal/mol higher than the reactants. acs.org Similarly, in copper-catalyzed cyclization reactions, the activation free energy barriers for the ring formation step have been determined using DFT, providing critical information about the rate-determining step of the reaction. beilstein-journals.org

Computational Approaches for Molecular Design (Excluding Bioactivity Prediction)

Computational molecular design for a compound like (6S)-6-methyl-2-piperidinone extends beyond the realm of biological targets. It can be instrumental in optimizing synthetic routes, discovering novel catalysts, and understanding the fundamental aspects of its chemical behavior.

Virtual screening, a computational technique to search large libraries of in-silico compounds, is not limited to drug discovery. It can be adapted for various aspects of molecular design, such as identifying optimal reaction conditions or catalysts for the synthesis of (6S)-6-methyl-2-piperidinone.

One innovative application of virtual screening is in the realm of catalyst design. Researchers have developed virtual ligand-assisted (VLA) screening methods to accelerate the discovery of transition metal catalysts. labmanager.com This approach simplifies ligands into a few key parameters, such as steric and electronic effects, allowing for a rapid computational survey of a wide range of virtual ligands. labmanager.com The resulting "contour map" can guide chemists toward real-world ligands with the most promising characteristics for a specific transformation, such as the asymmetric cyclization required to produce (6S)-6-methyl-2-piperidinone. labmanager.com This methodology has the potential to uncover unconventional catalyst designs that might be missed by traditional chemical intuition. labmanager.com

Another facet of virtual screening involves its application in identifying potent inhibitors for enzymes, which can sometimes be adapted to understand substrate-catalyst interactions. For instance, structure-based virtual screening has been employed to identify new potential inhibitors for β-lactamase enzymes. nih.gov While the primary goal is often therapeutic, the underlying principles of molecular docking and interaction analysis can be repurposed to study how a substrate like a precursor to (6S)-6-methyl-2-piperidinone might bind to and be transformed by a catalyst.

Table 1: Hypothetical Application of Virtual Screening for Catalyst Design

| Parameter | Description | Relevance to (6S)-6-methyl-2-piperidinone Synthesis |

| Ligand Library | A diverse in-silico collection of chiral ligands with varying steric and electronic properties. | To identify ligands that can induce high stereoselectivity in the cyclization reaction to form the (6S)-enantiomer. |

| Metal Center | A selection of transition metals known to catalyze lactamization reactions (e.g., Rhodium, Ruthenium, Cobalt). | To find the optimal metal-ligand combination for efficient and selective synthesis. |

| Scoring Function | A computational algorithm that predicts the binding affinity and catalytic potential of the ligand-metal complex. | To rank virtual catalysts based on their predicted ability to facilitate the desired reaction pathway with low activation energy. |

| Output | A ranked list of potential real-world catalysts for experimental validation. | To reduce the experimental effort required to discover an effective catalyst for the stereoselective synthesis of the target compound. |

For the formation of a six-membered lactam like (6S)-6-methyl-2-piperidinone, density functional theory (DFT) calculations can be employed to explore the reaction mechanism. Studies on similar enzymatic C-H amidation reactions leading to lactam rings have utilized DFT to analyze the different spin states of intermediates and transition states. nih.gov Such calculations can reveal the energy barriers for different potential reaction pathways, for instance, the formation of a five-membered versus a six-membered ring. nih.gov

Mechanistic studies on enzyme-catalyzed lactam formation have pointed towards a stepwise hydrogen atom abstraction (HAA)/radical rebound mechanism, rather than a concerted C-H nitrene insertion. nih.gov This level of detail is accessible through computational analysis of the reaction coordinate. Furthermore, computational studies can elucidate the factors controlling stereoselectivity. For example, in biocatalytic systems, the enantioselectivity of lactam formation can be rationalized by analyzing the interactions within the enzyme's active site. nih.gov

In the context of non-enzymatic synthesis, computational analysis of the fragmentation pathways of related piperidine derivatives has been conducted. researchgate.net These studies investigate the energy barriers for different bond cleavages and rearrangements, providing insights into the stability and reactivity of the piperidine ring. While not directly analyzing the formation, this type of analysis contributes to a holistic understanding of the molecule's chemical behavior.

Table 2: Key Parameters in Reaction Coordinate Analysis for Lactamization

| Parameter | Definition | Significance for (6S)-6-methyl-2-piperidinone |

| Reactant Geometry | The optimized three-dimensional structure of the acyclic precursor. | The starting point of the reaction pathway, influencing the subsequent conformational changes. |

| Transition State (TS) | The highest energy point along the reaction coordinate, representing the energy barrier for the reaction. | Determines the rate of the cyclization reaction. A lower energy TS indicates a faster reaction. |

| Intermediate(s) | Any stable or metastable species formed during the reaction between the reactant and the product. | Provides insight into the step-wise nature of the reaction mechanism. |

| Product Geometry | The optimized three-dimensional structure of the (6S)-6-methyl-2-piperidinone product. | The endpoint of the reaction, confirming the feasibility of the transformation. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | A critical factor in predicting the reaction rate and the required reaction conditions. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates whether the overall reaction is exothermic or endothermic. |

By applying these theoretical and computational methodologies, a deeper, more nuanced understanding of the chemical nature of (6S)-6-methyl-2-piperidinone can be achieved, paving the way for more efficient and targeted molecular design and synthesis.

Advanced Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of (6S)-6-methyl-2-piperidinone and establishing the relative orientation of its constituent atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment of (6S)-6-methyl-2-piperidinone. The chemical shifts (δ) and coupling constants (J) observed in these spectra are indicative of the electronic environment and connectivity of each nucleus.

In the ¹H NMR spectrum, the protons of the methyl group at the C6 position typically appear as a doublet, due to coupling with the adjacent methine proton. The protons on the piperidinone ring exhibit complex splitting patterns arising from geminal and vicinal couplings. The chemical shifts are influenced by the proximity to the carbonyl group and the nitrogen atom of the lactam ring.

The ¹³C NMR spectrum displays distinct signals for each of the six carbon atoms in the molecule. The carbonyl carbon (C2) resonates at a characteristic downfield shift. The chemical shifts of the other ring carbons and the methyl carbon provide further confirmation of the piperidinone structure.

Table 1: Representative ¹H and ¹³C NMR Data for Piperidinone Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 1.11-1.35 | t | |

| ¹H | 2.24-2.34 | s | |

| ¹H | 4.01-4.56 | q | |

| ¹H | 5.17-5.22 | s | |

| ¹H | 7.11-7.37 | m | |

| ¹H | 7.71-7.88 | brs | |

| ¹H | 9.22-9.42 | brs | |

| ¹³C | 14.0-14.5 | ||

| ¹³C | 18.1-21.3 | ||

| ¹³C | 54.4-58.9 | ||

| ¹³C | 59.6-61.3 | ||

| ¹³C | 99.7-106.0 | ||

| ¹³C | 126.1-128.8 | ||

| ¹³C | 132.3-145.3 | ||

| ¹³C | 147.3-160.5 | ||

| ¹³C | 165.8-174.7 |

Note: This table presents a range of typical chemical shifts for various piperidinone derivatives and is for illustrative purposes. Actual values for (6S)-6-methyl-2-piperidinone may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule. huji.ac.ilwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. wikipedia.orgyoutube.com For (6S)-6-methyl-2-piperidinone, COSY spectra would reveal correlations between the C6-H proton and the protons on the adjacent C5 carbon, as well as between the protons on the other ring carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure. huji.ac.il In the context of (6S)-6-methyl-2-piperidinone, ROESY can help to establish the relative stereochemistry by showing correlations between the methyl group protons and specific protons on the piperidinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgyoutube.com An HSQC spectrum of (6S)-6-methyl-2-piperidinone would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and facilitating their assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. wikipedia.orgyoutube.com HMBC is crucial for connecting different spin systems and for assigning quaternary carbons. For instance, correlations would be expected between the methyl protons and the C6 carbon, as well as the C5 carbon. The proton at C6 would show a correlation to the carbonyl carbon at C2.

The stereochemistry of the chiral center at C6 can be investigated by detailed analysis of ¹H NMR data. The precise chemical shifts and, more importantly, the vicinal coupling constants (³J) between protons on adjacent carbons are sensitive to the dihedral angles between them, which in turn are dictated by the ring conformation and the orientation of the methyl group.

In a chiral environment, the protons of a CH₂ group can become diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. soton.ac.uk For (6S)-6-methyl-2-piperidinone, the specific conformation adopted by the piperidinone ring will influence the observed coupling constants, and these can be compared with calculated values for different stereoisomers to confirm the (S) configuration.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of (6S)-6-methyl-2-piperidinone.

High-resolution mass spectrometry (HRMS) is a key technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. rsc.org For (6S)-6-methyl-2-piperidinone, with a nominal mass of 113, HRMS can distinguish its elemental composition (C₆H₁₁NO) from other possible isobaric compounds. nih.gov

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO |

| Exact Mass | 113.0841 g/mol |

| Molecular Weight | 113.16 g/mol |

Data obtained from theoretical calculations and typical of HRMS analysis.

While standard electron ionization (EI) mass spectrometry can be used, it often leads to extensive fragmentation of the molecular ion. nist.gov Soft ionization techniques are therefore preferred for analyzing fragile molecules like (6S)-6-methyl-2-piperidinone, as they minimize fragmentation and provide a clear signal for the molecular ion.

Fast Atom Bombardment (FAB-MS): In FAB-MS, the sample is dissolved in a non-volatile matrix and bombarded with a high-energy beam of atoms. This technique is effective for producing protonated molecules [M+H]⁺, providing clear molecular weight information.

Field Desorption (FD-MS): FD-MS is another soft ionization method where the sample is coated onto an emitter and ionized by a strong electric field. It is particularly useful for non-polar and thermally unstable compounds, often yielding the molecular ion with minimal fragmentation.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS uses a pulsed primary ion beam to desorb and ionize molecules from a surface. Its high mass resolution and sensitivity make it suitable for the analysis of organic molecules, providing detailed information about the molecular ion and characteristic fragments.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. This provides crucial information about the stereochemistry of the molecule.

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. It measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed map of electron density can be constructed, revealing the precise positions of all atoms in the crystal lattice.

A crystal structure determination of (6S)-6-methyl-2-piperidinone would provide a wealth of information. The bond lengths, bond angles, and torsion angles would precisely define the conformation of the six-membered piperidinone ring. Furthermore, the analysis of anomalous dispersion effects, often using the Flack parameter, allows for the unambiguous determination of the absolute configuration at the C6 stereocenter. While a specific crystal structure for (6S)-6-methyl-2-piperidinone is not publicly documented, its crystallographic data would be the gold standard for structural validation.

Table 1: Hypothetical Crystallographic Data for (6S)-6-methyl-2-piperidinone

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 613.62 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.22 |

| Flack Parameter | 0.0(2) |

Note: This table presents hypothetical data for illustrative purposes, as experimental crystallographic data for this specific compound is not currently available in public databases.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and investigating electronic transitions within a molecule.

The IR spectrum of (6S)-6-methyl-2-piperidinone is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band due to the C=O stretching vibration of the lactam is anticipated in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a distinct band around 3200-3400 cm⁻¹. Additionally, C-H stretching and bending vibrations of the methyl group and the methylene (B1212753) groups of the piperidinone ring would be observed in their respective characteristic regions.

Table 2: Characteristic Infrared Absorption Frequencies for (6S)-6-methyl-2-piperidinone

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (Lactam) | C=O stretch | 1650 - 1680 |

| Amide | N-H stretch | 3200 - 3400 |

| Alkane | C-H stretch (sp³) | 2850 - 3000 |

| Methyl Group | C-H bend | ~1450 and ~1375 |

The UV-Vis spectrum of (6S)-6-methyl-2-piperidinone is primarily governed by the electronic transitions of the lactam chromophore. A weak n → π* transition is expected at a longer wavelength (around 220-230 nm), while a more intense π → π* transition would occur at a shorter wavelength (below 200 nm). The exact position and intensity of these absorption maxima provide valuable information about the electronic environment of the chromophore.

Table 3: Expected Ultraviolet-Visible Absorption for (6S)-6-methyl-2-piperidinone

| Transition | Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| n → π | 220 - 230 | Low |

| π → π | < 200 | High |

Applications of 6s 6 Methyl 2 Piperidinone in Advanced Materials Science and Organic Synthesis

The chiral lactam (6S)-6-methyl-2-piperidinone, also known as (S)-6-methyl-δ-valerolactam, is a valuable heterocyclic compound. Its stereodefined structure, featuring a methyl group at a chiral center adjacent to the ring nitrogen, makes it a significant precursor and building block in various fields of chemical synthesis. While its applications are most pronounced in the realm of complex molecule synthesis, its potential extends to materials science and catalysis.

Future Research Directions

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The stereochemistry of (6S)-6-methyl-2-piperidinone is critical for its application in pharmaceuticals. Therefore, the development of novel catalytic systems for its asymmetric synthesis is a major focus of future research. This involves the design and application of new chiral catalysts, including both metal-based and organocatalytic systems, to achieve high enantioselectivity. mdpi.comwiley.com The exploration of bifunctional catalysts, which can promote multiple transformations in a single step, is a particularly promising avenue. Researchers are investigating various catalyst scaffolds, such as those derived from cinchona alkaloids and SPINOL, to improve the enantiomeric excess in the synthesis of chiral piperidinones and related compounds. jku.at The goal is to develop highly selective and robust catalysts that can be used in industrial-scale production.

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the outcomes of chemical transformations. In the context of (6S)-6-methyl-2-piperidinone, advanced computational modeling can be employed to design more effective synthetic routes. By simulating reaction pathways and transition states, researchers can identify optimal reaction conditions and catalyst structures to maximize yield and stereoselectivity. This predictive capability can significantly accelerate the discovery and optimization of new synthetic methods, reducing the need for extensive empirical screening. The use of computational models to study the synthesis of chiral piperazin-2-ones has already demonstrated the potential of this approach for designing stereospecific reactions. rsc.org

Diversification of Chemical Space through Novel Derivatization Strategies

The piperidinone core of (6S)-6-methyl-2-piperidinone provides a versatile scaffold for the synthesis of a wide range of derivatives. mdpi.comnih.gov Future research will focus on developing novel derivatization strategies to expand the chemical space accessible from this starting material. This includes the introduction of various functional groups at different positions of the piperidinone ring to create libraries of new compounds with diverse biological activities. ajchem-a.comresearchgate.net The synthesis of 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their saturated piperidin-4-ol analogs from related precursors highlights the potential for creating structurally diverse molecules with interesting pharmacological properties. nih.gov These efforts will be crucial for the discovery of new drug candidates and other valuable chemical entities.

Q & A

Q. How to ensure reproducibility when replicating synthesis methods for (6S)-6-methyl-2-piperidinone?

- Best Practices :

- Documentation : Record reaction conditions (e.g., exact temperatures, stirring rates) and raw spectral data (e.g., NMR chemical shifts, MS peaks).

- Validation : Cross-check results with independent techniques (e.g., compare IR spectra to NIST reference data) .

Tables for Reference

Table 1 : Key Physicochemical Properties of (6S)-6-Methyl-2-Piperidinone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO | |

| CAS Number | 4775-98-8 | |

| Chiral Center | C6 (S-configuration) | |

| Solubility (Water) | 25 mg/mL (predicted) |

Table 2 : Biomarker Validation Metrics for Ovarian Cancer Studies

| Metric | Value (Discovery Cohort) | Value (Validation Cohort) |

|---|---|---|

| AUC (ROC Curve) | 0.894 | 0.956 |

| Sensitivity | 96.7% | 93.3% |

| Specificity | 66.7% | 80.0% |

| Source |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.